

An In-depth Technical Guide to the Chemical Properties of 4,5-Dinitroveratrole

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Compound of Interest

Compound Name: 1,2-Dimethoxy-4,5-dinitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dinitroveratrole, also known as **1,2-dimethoxy-4,5-dinitrobenzene**, is a nitroaromatic compound that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a benzene ring substituted with two methoxy groups and two nitro groups, imparts it with unique reactivity and potential for derivatization. This technical guide provides a comprehensive overview of the core chemical properties of 4,5-dinitroveratrole, including its physicochemical characteristics, spectral data, synthesis, reactivity, and safety information. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical and Physical Properties

4,5-Dinitroveratrole is a yellow crystalline solid.^[1] The presence of both electron-donating methoxy groups and electron-withdrawing nitro groups on the aromatic ring influences its chemical behavior and physical properties. A summary of its key properties is presented in the table below.

Property	Value	Reference
IUPAC Name	1,2-dimethoxy-4,5-dinitrobenzene	[2]
Synonyms	4,5-Dinitroveratrole, 1,2-Dinitro-4,5-dimethoxybenzene, 4,5-Dimethoxy-1,2-dinitrobenzene	[1][3]
CAS Number	3395-03-7	[1]
Molecular Formula	C ₈ H ₈ N ₂ O ₆	[1][2]
Molecular Weight	228.16 g/mol	[1][2]
Appearance	Yellow Powder/Crystalline Solid	[1][4]
Melting Point	131-134 °C	[4]
Boiling Point	410.4 °C at 760 mmHg (Predicted)	[4]
Density	1.416 g/cm ³ (Predicted)	[4]
Solubility	Sparingly soluble in water.	[5]
Storage	Sealed in a dry place at room temperature.	[1][4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 4,5-dinitroveratrole. Below is a summary of available spectral data.

Spectroscopic Technique	Key Features	Reference
Mass Spectrometry (Electron Ionization)	Molecular Ion (M^+): m/z 228	[6]
Infrared (IR) Spectroscopy	Characteristic peaks for nitro groups (NO_2) asymmetric and symmetric stretching.	[7]

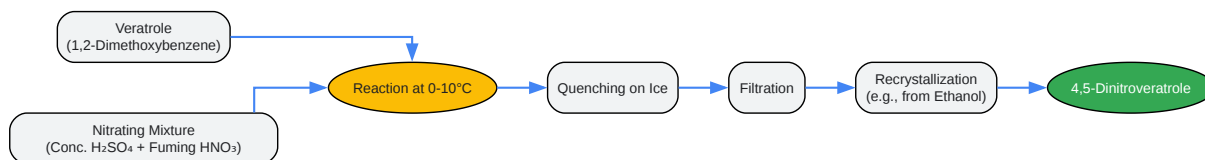
Experimental Protocols

Synthesis of 4,5-Dinitroveratrole

The synthesis of 4,5-dinitroveratrole is typically achieved through the nitration of veratrole (1,2-dimethoxybenzene). The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, directing the incoming nitro groups to the 4 and 5 positions.[8]

General Nitration Protocol:

- **Preparation of Nitrating Mixture:** Carefully add a stoichiometric excess of fuming nitric acid to a cooled solution of concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+).
- **Reaction:** Slowly add veratrole to the nitrating mixture while maintaining a low temperature (typically 0-10 °C) with an ice bath to control the exothermic reaction and prevent over-nitration or side reactions.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, the mixture is poured onto crushed ice, leading to the precipitation of the crude 4,5-dinitroveratrole.
- **Purification:** The precipitate is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as ethanol.



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Synthesis workflow for 4,5-Dinitroveratrole.

Spectroscopic Analysis Protocols

Infrared (IR) Spectroscopy:

- **Sample Preparation:** A small amount of the solid 4,5-dinitroveratrole can be prepared as a KBr pellet or a Nujol mull.[9][10] For a KBr pellet, the sample is finely ground with dry potassium bromide and pressed into a transparent disk. For a Nujol mull, the finely ground sample is mixed with a drop of Nujol (mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[9]
- **Instrument Parameters:** An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.

Mass Spectrometry:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- **Ionization:** Electron ionization (EI) is a common method for volatile and thermally stable compounds like 4,5-dinitroveratrole.
- **Analysis:** The mass-to-charge ratio (m/z) of the resulting ions is measured.

Reactivity and Stability

The chemical reactivity of 4,5-dinitroveratrole is largely dictated by the electron-withdrawing nature of the two nitro groups, which makes the aromatic ring electron-deficient. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (S_NAr) reactions.

Nucleophilic Aromatic Substitution (S_NAr):

The nitro groups strongly activate the aromatic ring towards attack by nucleophiles. Nucleophiles can displace one of the methoxy groups or, under more forcing conditions, potentially a nitro group. The rate and regioselectivity of the substitution depend on the nature of the nucleophile and the reaction conditions. This reactivity is a key feature for its use as a synthetic intermediate.



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Generalized mechanism for Nucleophilic Aromatic Substitution.

Stability:

4,5-Dinitroveratrole is generally stable under normal laboratory conditions. However, like many nitroaromatic compounds, it should be considered potentially thermally sensitive and may decompose upon heating to high temperatures, potentially releasing toxic fumes.[5] It should be stored away from strong oxidizing agents and sources of heat or ignition.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of 4,5-dinitroveratrole are limited in the public domain, the broader class of dinitrobenzene derivatives has been investigated for various biological effects. Some dinitrophenols, for instance, are known to act as uncouplers of oxidative phosphorylation.[11] The reactivity of 4,5-dinitroveratrole towards nucleophiles makes it a potential scaffold for the synthesis of novel bioactive molecules. The introduction of various functional groups through S_NAr reactions can lead to the generation of libraries of compounds for screening in drug discovery programs. For example, derivatives of related dimethoxy-dinitrobenzene compounds have been explored as precursors for anti-cancer agents.

Safety Information

4,5-Dinitroveratrole is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements:[[2](#)]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid inhalation of dust and vapors.
- Avoid contact with skin and eyes.
- In case of contact, wash the affected area immediately with plenty of water.
- Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

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